N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide
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Overview
Description
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide is a compound that combines the structural features of adamantane, thiadiazole, and benzamide. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. The adamantane moiety is known for its stability and lipophilicity, while the thiadiazole ring is recognized for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide typically involves multiple steps:
Formation of Adamantane-1-carbohydrazide: This is achieved by reacting adamantane with hydrazine hydrate.
Cyclization to Thiadiazole: The adamantane-1-carbohydrazide is then treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides, which are cyclized to form the 1,3,4-thiadiazole ring.
Coupling with 5-chloro-2-nitrobenzoyl chloride: The final step involves coupling the thiadiazole derivative with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities of the thiadiazole ring.
Material Science: The compound’s stability and unique structural features make it a candidate for use in the development of advanced materials and polymers.
Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism, leading to inhibition of their activity.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell membrane integrity, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
Uniqueness
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-5-chloro-2-nitrobenzamide is unique due to the presence of the nitro and chloro substituents on the benzamide ring, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C19H19ClN4O3S/c20-13-1-2-15(24(26)27)14(6-13)16(25)21-18-23-22-17(28-18)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12H,3-5,7-9H2,(H,21,23,25) |
InChI Key |
FRBDHOGVQPSFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C=CC(=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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